molecular formula C8H10ClNOS B13078648 3-[(3-Chlorothiophen-2-yl)methoxy]azetidine

3-[(3-Chlorothiophen-2-yl)methoxy]azetidine

Cat. No.: B13078648
M. Wt: 203.69 g/mol
InChI Key: UCPFFKCXNQMOLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorothiophen-2-yl)methoxy]azetidine typically involves the reaction of 3-chlorothiophene-2-methanol with azetidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Mechanism of Action

The mechanism of action of 3-[(3-Chlorothiophen-2-yl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Chlorothiophen-2-yl)methoxy]azetidine is unique due to its specific substitution pattern on the thiophene ring and the presence of the azetidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H10ClNOS

Molecular Weight

203.69 g/mol

IUPAC Name

3-[(3-chlorothiophen-2-yl)methoxy]azetidine

InChI

InChI=1S/C8H10ClNOS/c9-7-1-2-12-8(7)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2

InChI Key

UCPFFKCXNQMOLI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=C(C=CS2)Cl

Origin of Product

United States

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